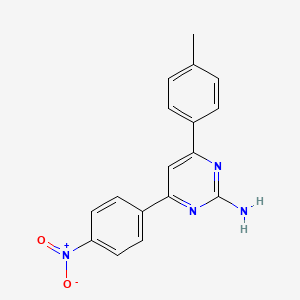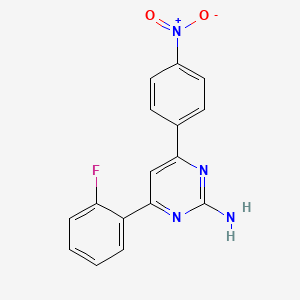
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-NPPT, is an organic compound that belongs to the class of pyrimidine derivatives. It is a colorless, crystalline solid that has a molecular weight of 417.45 g/mol and a melting point of 231-233°C. The compound is of interest due to its potential application in various scientific research fields, such as in the synthesis of drugs, as an analytical tool, and in the study of biochemical and physiological effects.
Scientific Research Applications
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been widely used in scientific research due to its potential applications. It has been used as an analytical tool for the detection of various compounds, such as amino acids, peptides, and nucleic acids. Additionally, it has been used in the synthesis of drugs, such as antifungal agents, and has been used in the study of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may lead to increased levels of acetylcholine, which may have various effects on the body, such as increased alertness and improved memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are currently being studied. Preliminary studies suggest that the compound may have various effects on the body, such as increased alertness, improved memory, and increased focus. Additionally, the compound has been shown to have antifungal activity and has also been shown to have potential anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is its ease of synthesis and availability. Additionally, the compound is relatively stable and has a low toxicity profile, making it suitable for use in laboratory experiments. The main limitation of using 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is the lack of detailed information regarding its mechanism of action and potential side effects.
Future Directions
The potential applications of 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are vast and there are many future directions that can be taken. These include further studies into the compound’s mechanism of action, as well as its potential effects on biochemical and physiological processes. Additionally, further research into the compound’s potential applications in drug synthesis and its potential use as an analytical tool should be explored. Finally, further studies into the compound’s potential side effects and toxicity should also be conducted.
Synthesis Methods
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be synthesized by a two-step procedure. The first step involves the nitration of 4-methyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine with nitric acid in acetic acid, followed by the reduction of the nitro group with sodium borohydride. The second step involves the condensation of 4-nitrophenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine with ethylenediamine to form the desired compound.
properties
IUPAC Name |
4-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-26-16-8-12(9-17(27-2)18(16)28-3)15-10-14(21-19(20)22-15)11-4-6-13(7-5-11)23(24)25/h4-10H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYDTPYYULLNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)












